1-(3-Aminopyridin-4-yl)pyrrolidin-3-ol
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Overview
Description
1-(3-Aminopyridin-4-yl)pyrrolidin-3-ol is a chemical compound with the molecular formula C9H13N3O. It is characterized by the presence of a pyrrolidine ring and an aminopyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopyridin-4-yl)pyrrolidin-3-ol typically involves the reaction of 3-aminopyridine with a suitable pyrrolidine derivative. One common method is the reductive amination of 3-aminopyridine with pyrrolidin-3-one under hydrogenation conditions using a catalyst such as palladium on carbon (Pd/C). The reaction is carried out in a solvent like ethanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopyridin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridine compounds .
Scientific Research Applications
1-(3-Aminopyridin-4-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Aminopyridin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring contributes to the compound’s overall stability and binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminopyridin-3-yl)pyrrolidin-3-ol: Similar structure but with different positional isomerism.
3-(1-Pyrrolidinyl)-1-propanol: Contains a pyrrolidine ring but with a different substituent.
Pyrrolidine-2-one: A simpler pyrrolidine derivative with different functional groups.
Uniqueness
1-(3-Aminopyridin-4-yl)pyrrolidin-3-ol is unique due to the specific positioning of the aminopyridine and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13N3O |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-(3-aminopyridin-4-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H13N3O/c10-8-5-11-3-1-9(8)12-4-2-7(13)6-12/h1,3,5,7,13H,2,4,6,10H2 |
InChI Key |
XLJVXHSUZCBTCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=C(C=NC=C2)N |
Origin of Product |
United States |
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